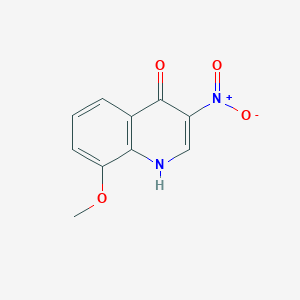

8-methoxy-3-nitroquinolin-4-ol

描述

Overview of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, with its chemical formula C9H7N, is a cornerstone in the development of therapeutic agents. biointerfaceresearch.com Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. orientjchem.orgnih.govbiointerfaceresearch.comnih.gov The ability to introduce various substituents at different positions on the quinoline ring system allows for the fine-tuning of its biological and chemical properties. orientjchem.orgfrontiersin.org This adaptability has made quinoline and its analogues a focal point of research for medicinal chemists aiming to design novel drugs with enhanced efficacy and specificity. nih.govnih.govbiointerfaceresearch.com The rich history of quinoline in medicine, exemplified by drugs like chloroquine (B1663885) and ofloxacin, continues to inspire the exploration of new derivatives. biointerfaceresearch.com

Positional Isomerism and Substituent Effects in Quinoline Derivatives

The biological activity and chemical reactivity of quinoline derivatives are profoundly influenced by the nature and position of their substituents. orientjchem.orgfrontiersin.org This phenomenon, known as positional isomerism, can lead to vastly different pharmacological profiles among isomers. nih.govrsc.orgrsc.org For instance, the placement of a substituent at one position might confer potent anticancer activity, while its relocation to another position could result in a complete loss of that activity or the emergence of a different therapeutic property. orientjchem.org

Substituents exert their influence through a combination of electronic and steric effects. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can alter the electron density distribution within the quinoline ring system, thereby affecting its reactivity and interaction with biological targets. acs.orgtandfonline.com The position of these groups is critical; for example, a substituent at the 4-position can have a different electronic impact than the same substituent at the 8-position. orientjchem.orgacs.org Steric hindrance, the physical bulk of a substituent, can also play a crucial role in how a molecule interacts with enzymes or receptors. mdpi.comnih.gov Understanding these substituent effects is fundamental to the rational design of new quinoline-based therapeutic agents. orientjchem.orgbiointerfaceresearch.com

Academic Context of 8-Methoxy-3-nitroquinolin-4-ol within Nitroquinoline Chemistry

The compound this compound belongs to the class of nitroquinolines, which are quinoline derivatives bearing one or more nitro groups. The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the quinoline ring, making it a subject of considerable academic interest. solubilityofthings.com The presence of a nitro group can impact the compound's reactivity in various chemical transformations, such as nucleophilic aromatic substitution. orientjchem.org

Research into nitroquinolines often focuses on their synthesis, chemical reactivity, and potential biological activities. brieflands.comacs.org For example, the reduction of the nitro group to an amino group is a common transformation that can lead to compounds with different biological profiles. acs.org The study of 4-nitroquinoline (B1605747) 1-oxides, a related class of compounds, has been significant in understanding chemical carcinogenesis. ontosight.ainih.gov The specific substitution pattern of this compound, with a methoxy (B1213986) group at position 8, a nitro group at position 3, and a hydroxyl group at position 4, presents a unique combination of electronic and steric influences that warrant detailed investigation.

Rationale for In-depth Academic Investigation of the Compound Class

The in-depth academic investigation of quinoline derivatives, including compounds like this compound, is driven by several key factors. The proven therapeutic potential of the quinoline scaffold provides a strong impetus for the continued exploration of its chemical space. nih.govnih.govnih.gov By systematically synthesizing and evaluating novel derivatives, researchers can expand the library of potential drug candidates and gain a deeper understanding of structure-activity relationships. nih.govbiointerfaceresearch.com

Furthermore, the study of substituted quinolines contributes to fundamental knowledge in organic and medicinal chemistry. Investigating the effects of different substituents on the reactivity and properties of the quinoline ring system helps to refine theoretical models and predictive tools for drug design. acs.orgtandfonline.com The synthesis of complex quinoline derivatives also presents challenges that can drive the development of new and more efficient synthetic methodologies. researchgate.net Ultimately, the academic pursuit of understanding compounds like this compound is integral to the broader goal of discovering and developing new and improved medicines. nih.govnih.gov

| Property | Value | Source |

| Molecular Formula | C10H8N2O4 | achemblock.com |

| Molecular Weight | 220.18 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 866473-10-1 | achemblock.com |

| Purity | Typically ≥95% | achemblock.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-methoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-8-4-2-3-6-9(8)11-5-7(10(6)13)12(14)15/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPRAVNEYOBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to the 8-Methoxyquinolin-4-ol Core

De novo synthesis, the creation of complex molecules from simple precursors, is fundamental to accessing the 8-methoxyquinolin-4-ol framework. wikipedia.orgnih.gov The primary challenge lies in constructing the bicyclic quinoline (B57606) system with the desired oxygenation pattern at positions 4 and 8.

The construction of the quinoline ring is typically achieved through cyclization reactions that form the pyridine (B92270) portion of the heterocycle onto a pre-existing benzene (B151609) ring. Two classical methods are particularly relevant for synthesizing 4-hydroxyquinoline (B1666331) cores: the Conrad-Limpach and the Niementowski syntheses.

The Conrad-Limpach reaction involves the condensation of an aniline (B41778) with a β-ketoester. mdpi.com For the synthesis of the 8-methoxyquinolin-4-ol core, this would involve reacting 2-methoxyaniline with an appropriate β-ketoester, such as diethyl malonate. The reaction proceeds through an initial Michael addition followed by a cyclizing condensation, which upon heating, yields the 4-hydroxyquinoline system.

The Niementowski quinoline synthesis is another key method, involving the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.orgresearchgate.net In this approach, 2-amino-3-methoxybenzoic acid could serve as the starting material, which upon reaction with a suitable carbonyl compound and subsequent cyclization, would furnish the 8-methoxy-4-hydroxyquinoline core. While the traditional Niementowski reaction often requires high temperatures, modern variations have been developed using catalysts like polyphosphoric acid or employing microwave irradiation to improve yields and reaction conditions. wikipedia.orgijarsct.co.in

These cyclization strategies are summarized below:

| Reaction Name | Starting Materials Example | Key Features |

| Conrad-Limpach | 2-Methoxyaniline + Diethyl malonate | Condensation followed by thermal cyclization to form the 4-hydroxyquinoline scaffold. mdpi.com |

| Niementowski | 2-Amino-3-methoxybenzoic acid + Carbonyl compound | Condensation of an anthranilic acid derivative with a ketone/aldehyde, often requiring heat. wikipedia.org |

Achieving regioselective substitution is a critical aspect of the synthesis. The methoxy (B1213986) group at the C8 position can be introduced either by using a pre-substituted starting material or by functionalizing the quinoline core after its formation.

The most straightforward approach is to begin the synthesis with a benzene-ring precursor that already contains the methoxy group in the correct position. For instance, using 2-methoxyaniline in a Conrad-Limpach synthesis or a derivative of 2-amino-3-methoxybenzoic acid in a Niementowski reaction ensures the methoxy group is correctly placed in the final quinoline product. mdpi.comwikipedia.org

Alternatively, direct C-H functionalization can be employed on a pre-formed quinoline ring, although this is often more complex. Modern organic synthesis has seen the development of transition metal-catalyzed reactions that can selectively activate and functionalize a specific C-H bond. mdpi.com For the C8 position, the proximity to the nitrogen atom can be exploited using directing groups to guide a metal catalyst to the desired site. mdpi.com However, for the synthesis of 8-methoxyquinolin-4-ol, starting with a methoxylated aniline or anthranilic acid is generally the more efficient and common strategy.

Introduction and Manipulation of the Nitro Group at Position 3

Once the 8-methoxyquinolin-4-ol core is assembled, the next key step is the introduction of the nitro moiety at the C3 position.

The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution. The nitration of the 8-methoxyquinolin-4-ol core is directed by the existing substituents. The hydroxyl group at C4 and the methoxy group at C8 are both activating, electron-donating groups, which direct electrophiles to the ortho and para positions. The C3 position is ortho to the powerful activating 4-hydroxyl group, making it a favorable site for nitration.

Standard nitration conditions involve the use of a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration or side reactions. For activated systems like 4-hydroxyquinolines, milder conditions may be sufficient. A typical protocol would involve the slow addition of nitric acid to a solution of 8-methoxyquinolin-4-ol in a strong acid like sulfuric acid at a controlled temperature, often at or below room temperature. researchgate.net

| Reagent | Typical Conditions | Purpose |

| Nitric Acid (HNO₃) | Mixed with a strong acid (e.g., H₂SO₄) | Source of the nitronium ion (NO₂⁺) electrophile. researchgate.net |

| Sulfuric Acid (H₂SO₄) | Solvent and catalyst | Protonates nitric acid to facilitate the formation of the nitronium ion. |

| Temperature Control | Often 0°C to room temperature | To control the rate of reaction and minimize the formation of byproducts. |

The regioselectivity of nitration on the quinoline nucleus can be complex. While the C3 position is activated, other positions such as C5 and C7 are also activated by the C8-methoxy group. pw.edu.pl However, the strong directing effect of the 4-hydroxyl group generally favors substitution at C3. mdpi.com

The nitro group is a versatile functional group that can be transformed into a variety of other moieties, significantly increasing the molecular diversity of the scaffold. The most common transformation is its reduction to a primary amino group (-NH₂). This conversion is a key step in the synthesis of many biologically active molecules.

Several reducing agents can effectively accomplish this transformation. The choice of reagent can depend on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method.

Metal-Acid Systems: A widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). google.com For example, stannous chloride (SnCl₂) in HCl is a reliable system for this reduction.

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

The resulting 3-amino-8-methoxyquinolin-4-ol is a valuable intermediate that can undergo a wide range of further reactions, such as diazotization, acylation, or alkylation.

Advanced Derivatization Strategies at the 4-Hydroxyl Position

The 4-hydroxyl group of the quinolin-4-ol core is an important site for introducing structural diversity. It can act as a nucleophile, allowing for a variety of derivatization reactions, primarily through O-alkylation or etherification. chemrxiv.orgnih.gov This modification can significantly alter the physicochemical and biological properties of the molecule.

The alkylation of the 4-hydroxyl group is typically carried out by treating the 8-methoxy-3-nitroquinolin-4-ol with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with the electrophilic alkylating agent.

Common reagents and conditions are outlined in the table below:

| Reaction Type | Base | Alkylating Agent | Product |

| O-Alkylation | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) | 4-Alkoxy derivative nih.govacs.org |

| Etherification | Sodium hydroxide (B78521) (NaOH) | Epoxides, Tosylates | 4-(Hydroxyalkyl)oxy or other ether derivatives |

For instance, reacting this compound with sodium hydride followed by the addition of an alkyl halide (R-X) would yield the corresponding 4-alkoxy-8-methoxy-3-nitroquinoline. nih.gov The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can influence the reaction efficiency. Selective protection of other reactive sites may be necessary depending on the complexity of the desired derivative. nih.govacs.org These derivatization strategies provide a powerful means to generate libraries of compounds for further investigation. chemrxiv.org

Etherification and Esterification Reactions

The hydroxyl group at the C-4 position is a prime site for derivatization through etherification and esterification reactions.

Etherification: O-alkylation of the C-4 hydroxyl group yields the corresponding 4-alkoxy derivatives. This transformation is typically achieved by treating the quinolinol with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base, commonly sodium hydride (NaH) or a carbonate, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkylating agent in a Williamson ether synthesis. The choice of solvent and reaction conditions is crucial to ensure efficient conversion. A key synthetic route for related compounds involves the selective protection of other hydroxyl groups on the quinoline ring before alkylating the C-4 position. nih.gov

Table 1: Representative Conditions for Etherification of Hydroxyquinolines

| Starting Material | Reagent | Base | Solvent | Product |

| 4,8-Dihydroxyquinoline derivative | Alkyl Halide (R-X) | NaH | DMF | 4-Alkoxy-8-hydroxyquinoline derivative |

| This compound | Ethyl Iodide | K₂CO₃ | Acetone | 4-Ethoxy-8-methoxy-3-nitroquinoline |

Esterification: The C-4 hydroxyl group can also be converted into an ester moiety. Standard esterification protocols, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), are applicable. Alternatively, acid-catalyzed Fischer esterification with a carboxylic acid can be employed, although the conditions must be carefully controlled to avoid undesired side reactions on the sensitive quinoline core. These reactions provide a means to introduce a variety of acyl groups, thereby modifying the compound's properties. nih.gov

Substitution and Nucleophilic Aromatic Substitution (SNAr) at C-4

Direct nucleophilic substitution of the hydroxyl group at C-4 is challenging due to its poor leaving group ability. Therefore, a two-step strategy is employed. First, the hydroxyl group is converted into a better leaving group, most commonly a halogen (typically chlorine). This is achieved by treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comresearchgate.net The resulting intermediate, 4-chloro-8-methoxy-3-nitroquinoline, is highly activated towards nucleophilic aromatic substitution (SNAr).

The strong electron-withdrawing effect of the nitro group at C-3 and the nitrogen atom in the quinoline ring makes the C-4 position highly electrophilic. This facilitates the displacement of the chloro group by a wide range of nucleophiles. mdpi.comnih.gov This SNAr reaction is a cornerstone for introducing diverse functionalities at this position.

Common nucleophiles include:

Amines: Reaction with primary or secondary amines yields 4-aminoquinoline (B48711) derivatives. nih.gov

Alkoxides and Phenoxides: Treatment with sodium alkoxides or phenoxides produces 4-alkoxy or 4-aryloxy ethers.

Thiols: Thiolates can displace the chloride to form 4-thioether derivatives.

The reaction conditions for these SNAr reactions can vary from mild to harsh, often requiring elevated temperatures depending on the nucleophilicity of the attacking species. nih.gov

Table 2: Examples of SNAr Reactions on 4-Chloroquinoline Derivatives

| Substrate | Nucleophile | Conditions | Product Type |

| 4-Chloro-8-methoxy-3-nitroquinoline | Aniline | Heat, Solvent (e.g., EtOH) | 4-(Phenylamino)quinoline |

| 4-Chloro-8-methoxy-3-nitroquinoline | Sodium Methoxide | MeOH, Reflux | 4,8-Dimethoxyquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Ethanol, Reflux | 4-Hydrazinoquinolin-2(1H)-one mdpi.com |

Functionalization at Other Quinoline Ring Positions (e.g., C-5, C-7)

While the C-4 position is readily functionalized, other positions on the quinoline ring, particularly on the carbocyclic (benzene) portion, can also be modified.

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the substituents. The pyridine ring is generally deactivated towards electrophilic attack because of the electron-withdrawing nature of the ring nitrogen. This deactivation is further intensified by the powerful electron-withdrawing nitro group at C-3. youtube.comlibretexts.org

Consequently, electrophilic substitution is overwhelmingly favored to occur on the benzene ring. The 8-methoxy group is a strong activating, ortho-, para-directing group. organicchemistrytutor.com It therefore directs incoming electrophiles to the C-7 (ortho) and C-5 (para) positions. Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that positions C-5 and C-7 are susceptible to electrophilic attack. researchgate.netuotechnology.edu.iqorientjchem.org Common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly 7-substituted or 5,7-disubstituted products, depending on the reaction conditions.

Directing Effects Summary:

8-OCH₃ group: Activating, directs to C-7 and C-5.

4-OH group: Activating, directs ortho and para (C-3 and C-5). However, C-3 is blocked.

3-NO₂ group & Ring Nitrogen: Strongly deactivating for the pyridine ring.

The net effect is strong activation of the benzene ring at positions C-5 and C-7 for electrophilic attack.

Mannich Reaction: The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. In 4-hydroxyquinoline systems, the C-3 position is typically the most reactive site for this transformation. mdpi.comresearchgate.net However, in this compound, this position is blocked by the nitro group. The reaction can instead be directed to the activated benzene ring. The 8-methoxy group activates the C-7 position, making it a viable site for Mannich condensation. The reaction involves an aldehyde (commonly formaldehyde) and a primary or secondary amine, which react with the quinoline at the C-7 position to introduce an aminomethyl substituent. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly for creating biaryl structures. To perform a Suzuki-Miyaura reaction on the quinoline core, a halide or pseudo-halide (like a triflate or tosylate) is required as a leaving group. researchgate.netresearchgate.net

For functionalization at C-4, the hydroxyl group would first be converted to a 4-chloro or 4-triflate group as previously described. This derivative can then be coupled with a wide range of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-8-methoxy-3-nitroquinoline. researchgate.net Similarly, if halogen atoms were introduced at the C-5 or C-7 positions via electrophilic substitution, these positions could also serve as handles for subsequent Suzuki-Miyaura cross-coupling reactions. researchgate.net

Table 3: General Scheme for Suzuki-Miyaura Coupling

| Quinoline Substrate | Coupling Partner | Catalyst | Product |

| 4-Chloro-8-methoxy-3-nitroquinoline | Phenylboronic Acid | Pd(PPh₃)₄, Base | 8-Methoxy-3-nitro-4-phenylquinoline |

| 7-Bromo-8-methoxy-3-nitroquinolin-4-ol | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | 7-Aryl-8-methoxy-3-nitroquinolin-4-ol |

Principles of Sustainable Synthesis in Quinoline Derivatization

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. These "green chemistry" principles are highly applicable to the synthesis and derivatization of quinoline compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that aligns with the principles of green chemistry. eurekaselect.com By using microwave irradiation instead of conventional heating, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. acs.orgnih.gov This rapid heating is due to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient and uniform heating. researchgate.net

The benefits of microwave-assisted synthesis in the context of quinoline derivatization include:

Reduced Reaction Times: Greatly enhances throughput and efficiency. eurekaselect.comnih.gov

Higher Yields: The rapid heating can minimize the formation of side products, leading to cleaner reactions and improved product yields. researchgate.net

Solvent Reduction: In some cases, reactions can be performed under solvent-free conditions, reducing chemical waste.

MAOS has been successfully applied to a variety of reactions for synthesizing quinoline derivatives, including multicomponent reactions, cyclizations (e.g., Friedländer synthesis), and substitution reactions. acs.orgorganic-chemistry.orgnih.govunf.edu These techniques can be readily adapted for the etherification, esterification, and coupling reactions of this compound, offering a more sustainable and efficient route to its derivatives.

Catalyst Systems and Reaction Efficiency

The formation of the core quinoline structure and the subsequent introduction of the nitro group are pivotal transformations, each with its own set of catalytic requirements.

The Conrad-Limpach Synthesis of 8-methoxyquinolin-4-ol

The foundational 8-methoxyquinolin-4-ol is typically synthesized via the Conrad-Limpach reaction. This classic method involves the condensation of an aniline with a β-ketoester. In the case of 8-methoxyquinolin-4-ol, the reaction proceeds between 2-methoxyaniline and a suitable β-ketoester.

The Conrad-Limpach reaction mechanism involves several keto-enol tautomerizations, which are effectively catalyzed by strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wikipedia.org The reaction is characterized by its requirement for high temperatures, often around 250°C, to facilitate the crucial electrocyclic ring-closing step. wikipedia.org

The choice of solvent plays a significant role in the reaction's efficiency. Early syntheses performed without a solvent reported moderate yields, often below 30%. However, the use of high-boiling point, inert solvents like mineral oil has been shown to dramatically increase the yield of the cyclization product to as high as 95% in many cases. wikipedia.org The high temperature is necessary to provide the activation energy for the annulation of the molecule. wikipedia.org

Table 1: Factors Influencing the Efficiency of the Conrad-Limpach Synthesis

| Factor | Influence on Reaction Efficiency | Notes |

| Catalyst | Strong acids (e.g., HCl, H₂SO₄) are crucial for catalyzing keto-enol tautomerizations. wikipedia.org | The concentration and type of acid can affect reaction rates and potentially lead to side reactions if not optimized. |

| Temperature | High temperatures (ca. 250°C) are required for the rate-determining electrocyclic ring closure. wikipedia.org | Precise temperature control is essential to prevent decomposition of reactants and products. |

| Solvent | High-boiling, inert solvents (e.g., mineral oil) significantly improve yields compared to solvent-free conditions. wikipedia.org | The solvent helps to maintain a consistent high temperature and can prevent unwanted side reactions. |

Regioselective Nitration of 8-methoxyquinolin-4-ol

The second critical step in the synthesis of this compound is the regioselective nitration of the pre-formed 8-methoxyquinolin-4-ol ring system. The primary challenge lies in directing the nitro group specifically to the C3 position.

The nitration of quinoline derivatives is typically achieved using a nitrating agent, most commonly a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

For the synthesis of a structurally similar compound, 6-bromo-3-nitroquinolin-4-ol, a mixture of nitric acid in propionic acid at 125°C has been successfully employed. This suggests that a similar acidic medium can facilitate the desired nitration. The study of the nitration of 4-hydroxyquinoline in sulfuric acid has shown that substitution can occur at various positions, highlighting the importance of the directing effects of the existing substituents on the quinoline ring. rsc.org

While specific catalyst systems and their efficiencies for the direct nitration of 8-methoxyquinolin-4-ol to its 3-nitro derivative are not extensively detailed in readily available literature, the general principles of electrophilic aromatic substitution on the quinoline nucleus apply. The methoxy group at the 8-position and the hydroxyl group at the 4-position will influence the electron density of the ring and, consequently, the position of nitration.

Alternative approaches to obtaining 3-nitroquinolines have been explored, such as copper-catalyzed routes from nitro-olefins and anthranils. researchgate.net These methods, while not direct nitrations of the quinoline ring, offer another synthetic avenue that relies on transition metal catalysis to achieve the desired substitution pattern.

Table 2: Catalyst Systems for Nitration of Quinolines

| Catalyst System | Application | Reaction Efficiency |

| Nitric Acid / Sulfuric Acid | General nitration of aromatic compounds. | Highly effective for generating the nitronium ion. Efficiency is substrate-dependent. |

| Nitric Acid / Propionic Acid | Nitration of substituted quinolin-4-ols. | Used for the synthesis of 6-bromo-3-nitroquinolin-4-ol, suggesting applicability for similar structures. |

| Copper Catalysis | Synthesis of 3-nitroquinolines from nitro-olefins and anthranils. researchgate.net | Offers an alternative route with potentially high yields under specific conditions. |

Comprehensive Spectroscopic and Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. For 8-methoxy-3-nitroquinolin-4-ol, a complete analysis would involve ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques.

¹H NMR Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to one another. The chemical shifts (δ) would indicate the shielding or deshielding of protons, while coupling constants (J) would reveal the connectivity between adjacent protons. While no experimental data for this compound has been found, analysis of related quinoline (B57606) derivatives suggests expected regions for proton resonances. For instance, aromatic protons on the quinoline core typically appear in the downfield region (δ 7.0-9.0 ppm), while the methoxy (B1213986) protons would be expected to resonate in the upfield region (δ 3.5-4.5 ppm).

¹³C NMR Spectral Interpretation

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum would be indicative of the hybridization and chemical environment of each carbon atom. Aromatic and quinoline ring carbons are expected in the δ 100-160 ppm range, while the methoxy carbon would likely appear around δ 55-65 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While no specific spectrum is available, general regions for these vibrations can be predicted. For instance, a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. The N-O stretching vibrations of the nitro group would likely appear as two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and C-O stretching from the methoxy group would be expected in the 1275-1200 cm⁻¹ region.

Fourier-Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric stretching of the nitro group and the breathing modes of the quinoline ring would be expected to be prominent in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound is governed by the interplay of its constituent aromatic rings and functional groups. Ultraviolet-visible (UV-Vis) and photoluminescence spectroscopy are pivotal in elucidating the nature of its electronic transitions.

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands corresponding to π→π* and n→π* electronic transitions, typical of heteroaromatic systems with chromophoric and auxochromic groups. The quinoline core, with its extended π-conjugated system, will give rise to intense π→π* transitions. The presence of the methoxy (-OCH₃) group, a strong auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands due to the donation of its lone pair of electrons to the aromatic system, thereby decreasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conversely, the nitro (-NO₂) group, a potent chromophore and electron-withdrawing group, will also significantly influence the electronic spectrum. It can introduce n→π* transitions, which are typically of lower intensity compared to π→π* transitions. The combination of these functional groups on the quinolin-4-ol scaffold is likely to result in a complex UV-Vis spectrum with multiple absorption maxima. Theoretical studies on related nitroquinoline derivatives support the presence of these distinct electronic transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* (Quinoline) | 250-350 | High |

Note: The data in this table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

While many nitroaromatic compounds are known to exhibit weak or no fluorescence due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group, some substituted quinolines are known to be fluorescent. The photoluminescence properties of this compound, if any, would be highly dependent on the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, as well as the solvent environment. It is plausible that the compound may exhibit weak fluorescence or phosphorescence, and photoluminescence studies would be necessary to determine its emissive properties and potential applications in areas such as sensing or imaging.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence.

For this compound (C₁₀H₈N₂O₄), the expected exact mass can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high resolution of the instrument would allow for the differentiation of this compound from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would be expected to show characteristic losses of the nitro group (NO₂), a methyl radical (•CH₃) from the methoxy group, and carbon monoxide (CO). The fragmentation of nitroaromatic compounds often involves the loss of NO and NO₂ radicals.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₈N₂O₄+H]⁺ | 221.0557 |

Note: These are calculated theoretical values. Experimental values should be within a few parts per million (ppm) of these masses.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

While a crystal structure for the specific compound this compound is not publicly available, analysis of closely related structures, such as 8-methoxy-4-(4-methoxyphenyl)quinoline, can provide valuable insights into the expected molecular geometry.

Table 3: Crystallographic Data for the Related Compound 8-methoxy-4-(4-methoxyphenyl)quinoline

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.362(2) |

| b (Å) | 10.355(2) |

| c (Å) | 14.276(4) |

| β (°) | 101.556(6) |

This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

Elucidation of Conformational Isomerism in Solution and Solid States

The potential for conformational isomerism in this compound primarily revolves around the orientation of the methoxy and nitro substituents. In solution, it is possible that there is free rotation around the C-O bond of the methoxy group and the C-N bond of the nitro group, leading to an equilibrium of different conformers. The specific conformation in the solid state, as would be determined by X-ray crystallography, represents the lowest energy conformation within the crystal lattice and may be influenced by packing forces.

Computational studies on related quinoline derivatives have shown that different conformers can have distinct electronic and photophysical properties. Therefore, understanding the conformational landscape of this compound is crucial for a complete understanding of its chemical behavior. Techniques such as variable-temperature NMR spectroscopy could be employed to study the conformational dynamics in solution.

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations on 8-methoxy-3-nitroquinolin-4-ol would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of its electronic properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformation of this compound. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the structure with the lowest electronic energy.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) (Note: The following data is illustrative as specific literature values for this exact compound were not found. The values are based on typical bond lengths and angles for similar molecular fragments.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N(nitro) | 1.45 Å |

| Bond Length | N-O(nitro) | 1.22 Å |

| Bond Length | C4-O(hydroxyl) | 1.36 Å |

| Bond Length | C8-O(methoxy) | 1.37 Å |

| Bond Length | O-C(methyl) | 1.43 Å |

| Bond Angle | O-N-O(nitro) | 124° |

| Dihedral Angle | C2-C3-N-O | ~0° or ~180° (near planar) |

| Dihedral Angle | C7-C8-O-C(methyl) | ~0° or ~180° (near planar) |

This interactive table is for illustrative purposes. Specific computational results would be required for accurate data.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating methoxy (B1213986) and hydroxyl groups would raise the energy of the HOMO, likely resulting in a relatively small energy gap, suggesting potential for chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

This interactive table is for illustrative purposes. Specific computational results would be required for accurate data.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, bonding interactions, and intramolecular charge transfer (ICT) within a molecule. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

For this compound, NBO analysis can quantify the delocalization of electron density from the electron-donating methoxy and hydroxyl groups to the electron-withdrawing nitro group through the quinoline (B57606) ring system. The analysis of the second-order perturbation energies (E(2)) in the NBO output reveals the strength of these donor-acceptor interactions. Significant E(2) values between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals of the nitro group and the quinoline ring (acceptors) would provide strong evidence for ICT, which is a key factor influencing the molecule's electronic and optical properties.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the nitro group and the hydroxyl group, making these sites attractive for electrophiles. The hydrogen atom of the hydroxyl group and the regions around the aromatic protons would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. The MEP surface provides a clear, intuitive map of the molecule's reactivity landscape.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations are widely used to compute vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Calculated vibrational frequencies correspond to the different modes of vibration within the molecule. By comparing the computed spectrum with an experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be made. For this compound, characteristic vibrational modes would include the stretching of the O-H, N-O, C=C, and C-O bonds, as well as various bending and ring deformation modes.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions can be very useful for assigning signals in complex NMR spectra and for confirming the structure of a synthesized compound. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computed electronic structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 145 |

| C3 | 130 |

| C4 | 160 |

| C4a | 120 |

| C5 | 115 |

| C6 | 125 |

| C7 | 110 |

| C8 | 155 |

| C8a | 140 |

| C(methoxy) | 56 |

This interactive table is for illustrative purposes. Specific computational results would be required for accurate data.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment.

MD simulations are particularly useful for studying the effects of solvent on the structure and properties of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can investigate how the solvent influences its conformation, electronic properties, and reactivity. Solvent effects can be significant, especially for a molecule with polar groups like the hydroxyl, methoxy, and nitro groups, which can form hydrogen bonds and other non-covalent interactions with solvent molecules. These simulations can provide a more realistic model of the molecule's behavior in solution compared to gas-phase DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to hypothesize its biological activity based on studies of related quinoline derivatives. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and understanding their mechanism of action.

For quinoline derivatives, QSAR studies have been employed to explore a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects. researchgate.netresearchgate.net The development of a robust QSAR model for a series of compounds, including this compound, would typically involve the calculation of various molecular descriptors.

Key Molecular Descriptors in QSAR Models for Quinoline Derivatives:

Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule. For this compound, the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) would significantly influence descriptors such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The interplay of these groups is expected to modulate the molecule's interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are crucial. nih.gov The substituents on the quinoline core of this compound would define its steric profile, influencing its ability to fit into the active site of a receptor or enzyme.

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a common descriptor for hydrophobicity. The methoxy group can increase lipophilicity, which may affect the compound's ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

A hypothetical QSAR model for a series of quinoline derivatives including this compound could reveal that specific combinations of these descriptors are correlated with a particular biological activity. For instance, a model might suggest that a high dipole moment combined with a specific range of hydrophobicity is conducive to anticancer activity. The presence of both a strong electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) in this compound suggests a significant intramolecular charge transfer, which is often a key feature in biologically active molecules. nanobioletters.com

| Descriptor Type | Specific Descriptor | Potential Influence of Substituents in this compound |

|---|---|---|

| Electronic | Dipole Moment | Increased due to the opposing electronic nature of the methoxy and nitro groups. |

| Electronic | HOMO-LUMO Gap | Likely reduced, suggesting higher reactivity and potential for charge transfer interactions. |

| Steric | Molar Refractivity | Influenced by the size and polarizability of the methoxy and nitro groups. |

| Hydrophobic | Log P | The methoxy group may increase lipophilicity, while the nitro and hydroxyl groups can increase hydrophilicity. |

Non-Linear Optical (NLO) Property Assessment

The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with significant NLO properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. mdpi.comsemanticscholar.org Quinoline derivatives have emerged as a promising class of NLO materials due to their extended π-conjugated system and the ease with which their electronic properties can be tuned through substitution. researchgate.net

The NLO response of a molecule is primarily governed by its molecular polarizability (α) and first hyperpolarizability (β). A large hyperpolarizability is indicative of a strong NLO response. For organic molecules, a common design strategy to enhance NLO properties is to create a "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are connected through a π-conjugated bridge. nih.gov

In the case of this compound, the molecular structure is well-suited for NLO activity:

Electron Donor: The 8-methoxy group (-OCH3) acts as an effective electron donor.

Electron Acceptor: The 3-nitro group (-NO2) is a strong electron acceptor.

π-Conjugated System: The quinoline ring provides the necessary conjugated pathway for intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by light.

Theoretical calculations, typically using Density Functional Theory (DFT), are commonly employed to predict the NLO properties of molecules. These calculations can provide values for the dipole moment, polarizability, and first hyperpolarizability. The presence of the nitro group, a powerful electron-withdrawing group, is known to significantly enhance the NLO response in various organic chromophores. nih.gov

| NLO Parameter | Definition | Expected Trend for this compound |

|---|---|---|

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Expected to be significant due to the extended π-system. |

| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response. | Expected to be high due to the strong donor-acceptor "push-pull" configuration. |

Mechanistic Investigations of Biological Interactions in Vitro and Cellular Contexts

Modulation of Intracellular Signaling Pathways by Quinoline (B57606) Derivatives

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is a hallmark of many cancers. nih.govmdpi.com Various quinoline derivatives have been identified as potent inhibitors of this pathway, often targeting the mTOR kinase or acting as dual PI3K/mTOR inhibitors. nih.govnih.govresearchgate.net

Interaction with PI3K/Akt/mTOR Pathway Components

Numerous studies have demonstrated that compounds with a quinoline scaffold can effectively inhibit the PI3K/Akt/mTOR signaling cascade. jst.go.jpnih.gov For instance, certain quinoline-based molecules have been shown to inhibit the phosphorylation of key downstream effectors like Akt and p70S6K in cancer cells. nih.govnih.gov Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-documented dual PI3K/mTOR inhibitor that has undergone clinical investigation. nih.gov However, no specific research has been published that investigates the direct interaction of 8-methoxy-3-nitroquinolin-4-ol with any components of the PI3K/Akt/mTOR pathway.

Influence on Stress Response and Autophagy Mechanisms

Cellular stress responses and autophagy are crucial processes in maintaining cellular homeostasis and can be modulated by therapeutic agents. Autophagy, a cellular recycling process, can either promote cell survival or lead to cell death, and its interplay with cancer is complex. nih.gov Several novel quinoline derivatives have been shown to induce autophagy and endoplasmic reticulum (ER) stress in cancer cells, contributing to their anti-tumor effects. nih.govmdpi.comresearchgate.net For example, the quinoline derivative DFIQ has been reported to induce apoptosis and autophagy in non-small cell lung cancer models. mdpi.comresearchgate.net Another quinoline compound was found to induce autophagic and apoptotic cell death in pancreatic cancer cells by triggering ER stress and inhibiting the Akt/mTOR pathway. researchgate.net Currently, there are no studies available that describe the influence of this compound on these specific cellular mechanisms.

Impact on Cellular Growth and Apoptosis in Cancer Cell Lines

The evaluation of a compound's cytotoxic and pro-apoptotic activity against a panel of cancer cell lines is a fundamental step in anticancer drug discovery. Quinoline derivatives have shown a broad spectrum of activity against various cancers.

Evaluation in Diverse Cancer Cell Lines (e.g., MCF-7, A549, HeLa, MIA PaCa-2)

Many substituted quinoline compounds have been tested for their antiproliferative effects. For example, novel quinoline-based EGFR/HER-2 dual inhibitors demonstrated potent activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. rsc.org Other studies have evaluated different quinoline derivatives against HeLa (cervical cancer) and HT29 (colon cancer) cells, with some compounds showing significant antiproliferative and apoptotic activity. nih.gov Pancreatic cancer cell lines, such as MIA PaCa-2, have also been targets for novel quinoline derivatives. researchgate.net Despite this extensive research into the quinoline class of compounds, specific cytotoxicity data for this compound against these or other cancer cell lines is not present in the current body of scientific literature.

Analysis of Cell Cycle Regulation and Apoptotic Marker Expression

Inducing apoptosis and causing cell cycle arrest are key mechanisms for many anticancer agents. nih.gov Research on various quinoline derivatives has shown they can trigger apoptosis through the mitochondrial pathway, evidenced by the activation of caspases (like caspase-3 and -9) and modulation of Bcl-2 family proteins. nih.govrsc.org Furthermore, some quinolines have been observed to cause cell cycle arrest, often at the G2/M phase. jst.go.jpresearchgate.net These mechanistic insights are crucial for understanding a compound's therapeutic potential. However, studies detailing the effects of this compound on cell cycle progression and the expression of apoptotic markers have not been published.

Enzyme Inhibition Studies

Direct inhibition of enzymes that are critical for cancer cell survival and proliferation is a common strategy in drug development. The quinoline scaffold is a privileged structure known to interact with various enzymes. For example, quinoline derivatives have been designed as inhibitors of protein kinases like EGFR, HER-2, and PI3K, as well as other enzymes such as tubulin and PDE4. rsc.orgeurekaselect.comresearchgate.net Despite the known potential for this class of compounds to act as enzyme inhibitors, there is no available research data on the specific enzyme inhibitory activities of this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy, particularly in the context of neurodegenerative disorders. mdpi.comnih.gov The quinoline nucleus is a scaffold that has been incorporated into various cholinesterase inhibitors. nih.gov Studies on quinolinyl-substituted triazolothiadiazoles have demonstrated that certain derivatives exhibit excellent AChE inhibition activity. nih.gov

The mechanism of inhibition often involves the ligand binding within a deep, hydrophobic gorge of the AChE enzyme, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.govlupinepublishers.comlupinepublishers.com Inhibitors can interact with key amino acid residues in either or both of these sites. mdpi.come-nps.or.kr For instance, kinetic analyses of some inhibitors suggest a mixed-type inhibition model, indicating that they bind to both the CAS and PAS of the cholinesterase enzyme. mdpi.com While specific IC₅₀ values for this compound are not available, the general potential of the quinoline scaffold suggests it could be a candidate for cholinesterase inhibition.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in cancer progression and metastasis. nih.govmdpi.com Consequently, MMPs are significant targets for therapeutic intervention. nih.govmdpi.com The 8-hydroxyquinoline (B1678124) scaffold, a close structural analog of 8-methoxyquinoline (B1362559), has been a focus of MMP inhibitor design due to its metal-chelating properties. nih.govmdpi.com

Derivatives of 8-hydroxyquinoline have been synthesized and shown to be effective inhibitors of MMP-2 and MMP-9, with some compounds exhibiting IC₅₀ values in the submicromolar range. nih.gov For example, high-throughput screening efforts have identified quinoline-based compounds like clioquinol (B1669181) as selective inhibitors of MMP-14. nih.gov The inhibitory mechanism of these compounds is often attributed to the chelation of the zinc ion located in the active site of the MMP enzyme, a critical component for its catalytic activity. nih.gov

Table 1: MMP Inhibitory Activity of Selected 8-Hydroxyquinoline Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential of the quinoline scaffold.

| Compound ID | Target MMP | IC₅₀ (µM) | Reference |

| Derivative 5e | MMP-2 | 0.42 | nih.gov |

| Derivative 5e | MMP-9 | 0.31 | nih.gov |

| Derivative 5h | MMP-2 | 0.85 | nih.gov |

| Derivative 5h | MMP-9 | 0.56 | nih.gov |

| Clioquinol | MMP-14 | < 30 | nih.gov |

Tyrosine Kinase Domain Inhibition (e.g., EGFR, VEGFR2)

The inhibition of tyrosine kinase domains, particularly those of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a cornerstone of modern cancer therapy. ekb.egsemanticscholar.orgnih.gov The quinoline and particularly the quinazoline (B50416) scaffolds are integral to numerous approved EGFR and VEGFR-2 inhibitors. nih.govamazonaws.commdpi.com

Research on 5-anilinoquinazoline-8-nitro derivatives has identified potent VEGFR-2 inhibitors with IC₅₀ values in the nanomolar range. rsc.orgnih.gov For instance, one such derivative, compound 6f, demonstrated a VEGFR-2 IC₅₀ of 12.0 nM. nih.gov Similarly, various 4-anilino-quinazoline derivatives have shown strong inhibitory activity against EGFR. nih.govnih.gov The mechanism of action involves the compound binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and angiogenesis. nih.govmdpi.com The presence of a nitro group has been shown to be a viable substitution in the design of these inhibitors. ekb.egrsc.orgnih.gov

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Quinoline/Quinazoline Derivatives This table presents data for compounds structurally related to this compound to highlight the potential activity of the core structure.

| Compound Class | Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 5-anilinoquinazoline-8-nitro | 6f | VEGFR-2 | 12.0 | nih.gov |

| 8-methoxy-quinazoline | 6 | VEGFR-2 | 98.1 | nih.gov |

| 8-methoxy-quinazoline | 6 | EGFR | 106 | nih.gov |

| 2-arylquinoline | 7a | EGFR (wild type) | 29 | researchgate.net |

| 2-arylquinoline | 7a | EGFR (mutant) | 55 | researchgate.net |

Antimicrobial Mechanisms at the Cellular Level

The quinoline framework is the basis for the quinolone class of antibiotics. researchgate.net The antimicrobial mechanisms are diverse and depend on the specific substitutions on the quinoline ring.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Quinolone antibiotics traditionally act by inhibiting bacterial DNA synthesis through targeting DNA gyrase and topoisomerase IV. researchgate.netopenstax.org The 8-methoxy group, as seen in fluoroquinolones like gatifloxacin, has been shown to enhance antibacterial activity against both wild-type and resistant mutant strains of Gram-positive bacteria such as Streptococcus pneumoniae. nih.gov This substitution is believed to increase the level of target inhibition, particularly against DNA gyrase. nih.gov

Furthermore, nitro-substituted quinolines, such as nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), are known antibacterial agents used for urinary tract infections. nih.govnih.gov Their mechanism involves the chelation of essential metal ions, disrupting bacterial metabolic processes. nih.gov These compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Related Quinolone Compounds This table shows data for compounds structurally related to this compound to demonstrate the antibacterial potential of the scaffold.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Gatifloxacin (8-methoxy) | S. pneumoniae (wild-type) | 0.25 | nih.gov |

| AM-1121 (8-H analog) | S. pneumoniae (wild-type) | 0.5 | nih.gov |

| Nitroxoline | Escherichia coli | - (bacteriostatic activity noted) | nih.gov |

Antifungal Activity against Specific Fungal Pathogens

Certain quinoline derivatives also possess significant antifungal properties. Clioquinol and nitroxoline have demonstrated activity against various fungal pathogens. nih.govnih.gov The mechanism of action is thought to be similar to their antibacterial activity, primarily revolving around the disruption of cellular processes through metal ion chelation. nih.govnih.gov This activity makes the quinoline scaffold a point of interest for the development of new antifungal agents.

Molecular Docking and Ligand-Protein Binding Characterization

Molecular docking is a computational tool used to predict the binding orientation and affinity of a small molecule to its protein target. e-nps.or.krmdpi.com Numerous docking studies have been performed on quinoline and quinazoline derivatives to elucidate their interactions with various enzymes at an atomic level. nih.govresearchgate.netmdpi.comfmhr.org

In studies of tyrosine kinase inhibitors, docking analyses show that quinazoline derivatives fit into the ATP-binding pocket of EGFR and VEGFR-2. nih.govmdpi.comfmhr.org Key interactions often include hydrogen bonds with backbone residues (e.g., Cys919 in VEGFR-2, Met793 in EGFR) and hydrophobic or π-π stacking interactions with various amino acids in the active site. researchgate.netmdpi.com For example, docking of an 8-methoxy-quinazoline derivative into the EGFR ATP pocket revealed a binding energy score of -7.4 kcal/mol. nih.gov

Similarly, for cholinesterase inhibitors, docking simulations place the ligands within the enzyme's active site gorge. e-nps.or.kr The interactions can involve the catalytic triad (B1167595) (Ser, His, Glu) and aromatic residues that line the gorge, such as tryptophan and tyrosine. lupinepublishers.come-nps.or.kr For MMP inhibitors, docking confirms the interaction of the metal-binding group of the quinoline with the catalytic zinc ion, alongside other favorable contacts within the enzyme's active site. nih.gov

Table 4: Representative Molecular Docking Results for Related Scaffolds This table summarizes computational data for compounds structurally related to this compound to predict potential binding interactions.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 8-methoxy-quinazoline | EGFR | -7.4 | - | nih.gov |

| 8-methoxy-quinazoline | VEGFR-2 | -7.3 | Cys919, Asp1046 | nih.govmdpi.com |

| 8-hydroxyquinoline deriv. | MMP-2 | - | Favorable binding noted | nih.gov |

| 8-hydroxyquinoline deriv. | MMP-9 | - | Favorable binding noted | nih.gov |

Identification of Key Binding Residues and Interaction Motifs

The precise identification of key binding residues and interaction motifs for this compound with specific protein targets remains an area of active investigation. However, computational molecular docking studies on structurally related quinoline derivatives can provide valuable insights into potential binding modes and key amino acid interactions.

For instance, a molecular docking study of several 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a (PDB ID: 2IGR) has revealed potential interactions with a number of amino acid residues. nih.gov While these are different molecules, the shared quinoline core suggests that similar interaction patterns could be possible for this compound. The study identified interactions with both hydrophobic and charged residues within the binding pocket of the peptide.

The identified interacting residues for the 2H-thiopyrano[2,3-b]quinoline derivatives included isoleucine, lysine, valine, phenylalanine, tryptophan, and glutamic acid. nih.gov Specifically, the following residues were noted: ILE-8, ILE-18, LYS-7, LYS-11, LYS-16, LYS-26, VAL-14, PHE-15, TRP-12, and GLU-9. nih.gov These interactions are likely a combination of hydrophobic interactions with the aromatic quinoline ring system and hydrogen bonding or electrostatic interactions involving the various functional groups.

It is important to note that the specific binding residues and interaction motifs for this compound will be highly dependent on the specific protein target being investigated. The presence of the 8-methoxy, 3-nitro, and 4-hydroxyl groups on the quinoline scaffold of the subject compound will undoubtedly influence its binding orientation and the nature of its interactions with amino acid side chains. Further dedicated computational and experimental studies are required to elucidate the precise binding modes of this compound with its relevant biological targets.

Table 1: Potential Interacting Amino Acid Residues for Quinoline Derivatives with an Anticancer Peptide (CB1a)

| Amino Acid Residue | Type | Potential Interaction |

| Isoleucine (ILE) | Hydrophobic | Hydrophobic interaction |

| Valine (VAL) | Hydrophobic | Hydrophobic interaction |

| Phenylalanine (PHE) | Aromatic | π-π stacking, hydrophobic interaction |

| Tryptophan (TRP) | Aromatic | π-π stacking, hydrophobic interaction |

| Lysine (LYS) | Basic, Positively Charged | Electrostatic interaction, Hydrogen bonding |

| Glutamic Acid (GLU) | Acidic, Negatively Charged | Electrostatic interaction, Hydrogen bonding |

Data derived from a study on 2H-thiopyrano[2,3-b]quinoline derivatives. nih.gov

Prediction of Binding Affinities and Conformational Changes

Predicting the binding affinity and understanding the conformational changes that occur upon ligand binding are crucial aspects of mechanistic studies. For this compound, specific quantitative predictions of binding affinities and detailed descriptions of induced conformational changes are not yet extensively documented in the public domain. However, insights can be drawn from computational studies on analogous compounds.

Molecular docking studies are a primary tool for predicting the binding affinity of a ligand to a protein target. This affinity is often expressed as a binding energy, typically in units of kcal/mol. For example, a molecular docking analysis of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov The 3-nitro substituted derivative, in particular, showed a binding affinity of -5.3 kcal/mol. nih.gov These values suggest a favorable binding interaction between the quinoline-based compounds and the peptide. It is plausible that this compound would exhibit a comparable binding affinity with its biological targets, although this would need to be confirmed by specific studies.

Table 2: Predicted Binding Affinities of 2H-Thiopyrano[2,3-b]quinoline Derivatives with CB1a

| Compound | Binding Affinity (kcal/mol) |

| 2H-thiopyrano[2,3-b]quinoline | -5.8 |

| 3-nitro-2-phenyl-2H-thiopyrano[2,3-b]quinoline | -5.3 |

| 2-(4-chlorophenyl)-2H-thiopyrano[2,3-b]quinoline | -5.9 |

| 3-nitro-2-(4-chlorophenyl)-2H-thiopyrano[2,3-b]quinoline | -6.1 |

Data from a molecular docking study. nih.gov

While specific conformational changes induced by this compound have not been detailed, it is a common phenomenon in protein-ligand interactions. For example, in studies with other quinoline derivatives, binding to enzymes has been shown to cause conformational shifts that move a catalytic domain away from its substrate. This highlights the potential for quinoline-based compounds to act as allosteric modulators of protein function. The extent and nature of any conformational changes induced by this compound would be dependent on the topology of the binding site and the specific non-covalent interactions formed.

Exploration of DNA Interaction Mechanisms

The planar aromatic ring system of quinoline derivatives suggests a potential for interaction with DNA, a common mechanism of action for many therapeutic agents. One of the primary modes of non-covalent DNA interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix.

Studies on structurally related compounds provide strong evidence for the DNA intercalating potential of the 8-methoxyquinoline scaffold. For instance, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a compound containing an 8-methoxyquinoline core, has been identified as a DNA intercalator. nih.govnih.gov The genotoxicity of MPTQ is attributed to its ability to intercalate into DNA, leading to the formation of protein-associated DNA strand breaks, potentially mediated by topoisomerase enzymes. nih.gov

The process of DNA intercalation by small molecules typically involves the following steps:

Initial Electrostatic Attraction: The compound may first be attracted to the negatively charged phosphate (B84403) backbone of the DNA.

Insertion into the DNA Helix: The planar aromatic core of the molecule then inserts itself into the space between adjacent base pairs. This insertion is driven by favorable π-π stacking interactions with the aromatic bases of DNA.

Structural Distortion of DNA: The intercalation event causes a local unwinding of the DNA helix and an increase in the distance between the intercalated base pairs. This distortion can interfere with DNA replication and transcription, leading to cytotoxic effects.

The presence of the nitro group at the 3-position of this compound could also play a role in its DNA interaction. Nitroaromatic compounds are known to be genotoxic, and their biological effects are often linked to their interactions with DNA.

Design and Investigation of Structure Activity Relationships Sar for 8 Methoxy 3 Nitroquinolin 4 Ol Analogs

Systematic Modification of Substituents for Mechanistic Probing

Variation at the Methoxy (B1213986) Group (e.g., Alkoxy Chain Length)

While direct studies on the variation of the alkoxy chain length at the 8-position of 8-methoxy-3-nitroquinolin-4-ol are not extensively documented, research on related quinoline (B57606) structures provides valuable insights. The methoxy group generally enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. It is hypothesized that increasing the alkyl chain length (e.g., from methoxy to ethoxy or propoxy) would further increase lipophilicity. However, this could also introduce steric hindrance, potentially affecting the molecule's interaction with its biological target. The optimal chain length would likely be a balance between enhanced membrane permeability and maintaining the necessary conformation for activity.

Alterations to the Nitro Group and its Chemical State

The nitro group, being a strong electron-withdrawing group, plays a significant role in the electronic properties of the quinoline ring and its biological activity.

Positional Importance of the Nitro Group:

The position of the nitro group on the quinoline scaffold is critical. For instance, a study comparing 8-methoxyquinoline (B1362559) with 5-nitro-8-methoxyquinoline demonstrated that the non-nitrated analog exhibited stronger antifungal and antibacterial activities. researchgate.net This suggests that the presence of the nitro group can sometimes be detrimental to certain biological activities. In another context, the position of a nitro group on chalcone (B49325) rings was found to be a determining factor for their anti-inflammatory and vasorelaxant effects. mdpi.com This highlights the principle that the placement of such a potent electronic group is a key determinant of the molecule's interaction with specific biological targets.

Reduction of the Nitro Group:

A common modification of the nitro group is its reduction to an amino group. This transformation drastically alters the electronic and steric properties of the substituent. The resulting amino group can act as a hydrogen bond donor and can be further functionalized. For example, in the synthesis of imidazoquinolines, a class of immune response modifiers, the reduction of a nitro group to an amino group is a key step that precedes the cyclization to form the imidazole (B134444) ring. This transformation is crucial for the final compound's ability to act as a TLR7 agonist.

The following table summarizes the comparative activity of 8-methoxyquinoline and its 5-nitro derivative against various microbial strains.

| Compound | Aspergillus Flavus | Aspergillus niger | Trichophyton spp. | Bacillus subtilis | Salmonella spp. | Salmonella typhi |

| 8-Methoxyquinoline | Strong Activity | Strong Activity | Strong Activity | Strong Activity | Strong Activity | Strong Activity |

| 5-Nitro-8-methoxyquinoline | Less Active | Less Active | Less Active | Less Active | Less Active | Less Active |

This table illustrates the observed antifungal and antibacterial activities as reported in the literature. researchgate.net

Derivatization of the Hydroxyl Moiety

The hydroxyl group at the 4-position of the quinolin-4-ol scaffold is a critical functional group that can participate in hydrogen bonding and act as a site for further derivatization. In many quinoline-based compounds, this hydroxyl group is essential for their biological activity, often acting as a key interacting moiety with target enzymes or receptors.

Derivatization of this hydroxyl group can modulate the compound's solubility, lipophilicity, and metabolic stability. Common derivatization strategies include etherification or esterification. For example, converting the hydroxyl group to an ether could increase its lipophilicity and alter its hydrogen bonding capacity. Such modifications can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Scaffold Hybridization with Other Pharmacophores

To enhance the therapeutic potential and explore new biological activities, the this compound scaffold can be hybridized with other known pharmacophores. This approach can lead to compounds with dual or synergistic modes of action.

Integration with Triazole Systems